molecular formula C13H8Cl3NO2 B1584515 3',4',5-Trichlorosalicylanilide CAS No. 642-84-2

3',4',5-Trichlorosalicylanilide

Cat. No. B1584515
CAS RN: 642-84-2
M. Wt: 316.6 g/mol
InChI Key: RSJBLPJKXGNMFW-UHFFFAOYSA-N
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Description

3’,4’,5-Trichlorosalicylanilide is a chemical compound with the molecular formula C13H8Cl3NO2 . It has a molecular weight of 316.57 . The compound is composed of 49.32% Carbon, 2.55% Hydrogen, 33.60% Chlorine, 4.42% Nitrogen, and 10.11% Oxygen .


Molecular Structure Analysis

The molecular structure of 3’,4’,5-Trichlorosalicylanilide consists of a salicylate moiety and an anilide moiety . The salicylate moiety has chlorine substituents at positions C-3 and C-5, and the anilide moiety has chlorine substituents at positions C-3 and C-4 .


Physical And Chemical Properties Analysis

3’,4’,5-Trichlorosalicylanilide is a solid at 20°C . It forms crystals from chlorobenzene and has a melting point of 246-248°C . It forms a water-soluble sodium salt .

Scientific Research Applications

Molecular Basis of Triclosan Activity

Triclosan, chemically related to 3',4',5-Trichlorosalicylanilide, has been extensively studied for its antibacterial and antifungal properties. It inhibits lipid biosynthesis in bacteria by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme. Structural analysis and inhibition experiments have demonstrated triclosan as a potent and site-directed inhibitor of this enzyme, playing a crucial role in microbial control (Levy et al., 1999).

Formation of Chloroform and Chlorinated Organics

The interaction of triclosan with free chlorine, especially under conditions like drinking water treatment, results in the formation of chlorophenoxyphenols and chlorophenols. This reaction plays a significant role in understanding the environmental impact and transformation of triclosan-related compounds (Rule et al., 2005).

Photochemical Transformations in Salicylanilide Photoallergy

The photochemical behavior of compounds like 3',4',5-Trichlorosalicylanilide is pivotal in understanding their photoallergic effects. Research indicates that photochemical dechlorination occurs, leading to the formation of photoproducts and photoadducts with proteins, highlighting the compound's reactivity under light exposure (Epling et al., 1988).

Photochemistry and Photobiological Effect

The study of tetrachlorosalicylanilide's photochemistry reveals that light exposure causes the liberation of chlorine atoms from the molecule, leading to a long-term photobiological effect on the skin. This research is crucial in dermatology and phototherapy (Davies et al., 1975).

Utilization in Wastewater Treatment

The compound has been explored for its potential in reducing sludge growth in activated sludge cultures. It acts as a metabolic uncoupler, effectively limiting sludge growth while not adversely affecting substrate removal capabilities (Chen et al., 2002).

Analysis in Cosmetics

Advanced analytical methods have been developed to determine the presence of halogenated salicylanilides, including 3',4',5-Trichlorosalicylanilide, in cosmetics. Such analyses ensure compliance with safety regulations and consumer protection (Li et al., 2016).

Environmental Photochemistry

Studies into the environmental photochemistry of triclosan provide insights into its transformation pathways in natural waters, including interactions with dissolved organic matter and formation of potentially toxic by-products (Bianco et al., 2015).

Toxicity and Environmental Impact

Research on the toxicity of triclosan highlights its accumulation in the environment and potential adverse effects on aquatic organisms. Its structural similarity to thyroid hormones raises concerns about its impact on thyroid homeostasis (Bedoux et al., 2012).

Safety And Hazards

3’,4’,5-Trichlorosalicylanilide should be handled with suitable protective equipment to prevent the dispersion of dust . Contact with skin, eyes, and clothing should be avoided . After handling, hands and face should be washed thoroughly .

properties

IUPAC Name

5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJBLPJKXGNMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214407
Record name 3,4,5-Trichlorosalicylanilide
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Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',5-Trichlorosalicylanilide

CAS RN

642-84-2
Record name 3′,4′,5-Trichlorosalicylanilide
Source CAS Common Chemistry
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Record name 3',4',5-Trichlorosalicylanilide
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Record name Anobial
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Record name 3,4,5-Trichlorosalicylanilide
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Record name 3',4',5-trichlorosalicylanilide
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Record name 3',4',5-TRICHLOROSALICYLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
CF Chignell, RH Sik - Photochemistry and photobiology, 1989 - Wiley Online Library
Several antibacterial halogenated salicylanilides, including 3,3′,4′,5‐tetrachlorosalicylanilide (TCSA) and 3,4′,5‐tribromosalicylanilide (TBSA) are known to cause photoallergy. We …
Number of citations: 13 onlinelibrary.wiley.com
GG Sturley - 1997 - repository.lboro.ac.uk
Many substituted salicylanilides, particularly halogenated salicylanilides have strong anti-bacterial properties and in the past have been employed as bactericides in soaps. However, …
Number of citations: 5 repository.lboro.ac.uk
M Takigawa, Y Miyachi - Journal of Investigative Dermatology, 1982 - Elsevier
Induction, transfer and specificity of contact photosensitivity to 3, 3′, 4′, 5-tetrachlorosalicylanilide (TCSA) were studied in mice. Mice were sensitized by 2 daily abdominal paintings …
Number of citations: 70 www.sciencedirect.com
H Lemaire, CH Schramm, A Cahn - Journal of Pharmaceutical Sciences, 1961 - Elsevier
Synthesis and germicidal activity in the presence of detergents are reported for halogenated derivatives of the following classes of compounds: salicylanilides, homologs of salicylanilide…
Number of citations: 55 www.sciencedirect.com
HC Schuppe, B Homey, P Ulrich… - Dermatosen in Beruf und …, 1999 - hero.epa.gov
Contact hypersensitivity, irritant, photoallergic, and photoirritant reactions play an important role in clinical dermatology. Therefore, routine preclinical testing of chemicals should include …
Number of citations: 2 hero.epa.gov
WS Oleniacz, EJ Singer, AB Doyle, LJ Vinson - Journal of Pharmaceutical …, 1968 - Elsevier
The antibacterial agent 3,3′,4′,5-tetrachlorosalicylanilide (TCSA) enhanced the sensitivity of erythrocytes to long-wave UV light in vitro. The exposure of TCSA-treated red cells to UV …
Number of citations: 10 www.sciencedirect.com
Y Miyachi, S Imamura, Y Niwa, Y Tokura… - Journal of investigative …, 1986 - Elsevier
To investigate the possible participation of oxygen intermediates (OIs) in the contact photosensitization process, mice were treated with long-acting liposomal-superoxide dismutase (L-…
Number of citations: 22 www.sciencedirect.com
M Takigawa, Y Miyachi, K Toda… - Journal of immunology …, 1984 - journals.aai.org
Mice were successfully contact photosensitized with 3,3',4',5-tetrachlorosalicylanilide (TCSA) plus black light irradiation. Pre-exposure of the photosensitizing site (ca 5 cm2) to UVB (…
Number of citations: 41 journals.aai.org
SS Bleehen - British Journal of Dermatology, 1981 - academic.oup.com
It is now well recognized that a number of dermatoses in certain occupations are due to the effect of light on the skin. A number of diverse chemical agents found in a wide variety of …
Number of citations: 7 academic.oup.com
K Waisser, J Gregor, L Kubicová, V Klimešová… - European journal of …, 2000 - Elsevier
A series of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones 3 and a series of 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones 4 were synthesized by melting 6-…
Number of citations: 118 www.sciencedirect.com

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